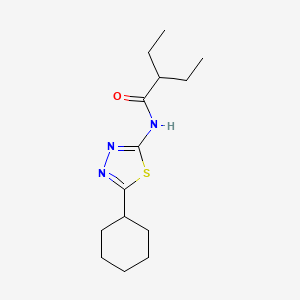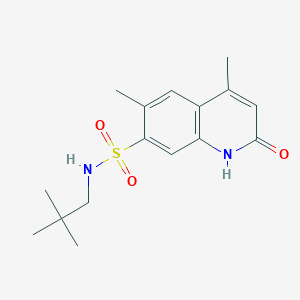![molecular formula C19H14ClN3 B5879898 2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP, and it is a member of the pyrazolopyrimidine family. CPP has been shown to exhibit various biochemical and physiological effects, making it an essential compound for scientific research.
Mechanism of Action
CPP exerts its biological effects through various mechanisms, including the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. CPP has also been shown to inhibit the activity of various kinases, including protein kinase A (PKA) and protein kinase C (PKC), which play essential roles in cellular signaling pathways.
Biochemical and Physiological Effects
CPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. CPP has also been shown to exhibit potent inhibitory activity against PDE5, which is involved in the regulation of smooth muscle relaxation. This activity has been exploited in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).
Advantages and Limitations for Lab Experiments
CPP has several advantages and limitations for lab experiments. One of the significant advantages of CPP is its potent inhibitory activity against various enzymes, making it a potential candidate for the development of new drugs. However, CPP has several limitations, including its low solubility in water, which limits its bioavailability and requires the use of suitable solvents for administration.
Future Directions
CPP has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, including ED, PAH, and cancer. CPP can also be used as a tool for the study of various cellular signaling pathways, including the cGMP signaling pathway. Future research can also focus on the optimization of CPP's pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP has been shown to exhibit potent inhibitory activity against various enzymes, including PDE5, which is involved in the regulation of smooth muscle relaxation. CPP has several advantages and limitations for lab experiments and has several potential future directions for scientific research. CPP's potential applications in various fields make it an essential compound for scientific research.
Synthesis Methods
CPP can be synthesized through various methods, including the reaction of 4-chlorophenylhydrazine with 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This reaction is carried out under reflux in the presence of a suitable solvent, such as ethanol, for several hours. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
CPP has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle relaxation. CPP has also been shown to exhibit anti-inflammatory and antitumor activity, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-11-18(15-5-3-2-4-6-15)23-19(21-13)12-17(22-23)14-7-9-16(20)10-8-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFXSIKWGEQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)